molecular formula C19H21ClN6O2 B2656047 8-(3-((2-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923179-69-5

8-(3-((2-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2656047
CAS RN: 923179-69-5
M. Wt: 400.87
InChI Key: HHHXUMMAXARPCE-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazo[2,1-f]purine, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a complex ring structure due to the presence of the imidazo[2,1-f]purine moiety .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Similar compounds, such as pyrazole derivatives, have been found to participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and its spectral properties .

Scientific Research Applications

Antiviral and Antimicrobial Applications

Compounds with structures resembling the specified chemical have been synthesized and evaluated for their antiviral activities. For example, imidazo[1,2-a]-s-triazine nucleosides, a related class of compounds, were synthesized and tested against various viruses, showing moderate activity against rhinovirus at nontoxic dosage levels (Kim et al., 1978). This suggests potential applications in developing antiviral agents.

Modulation of Adenosine Receptors

Studies on imidazo[2,1-f]purinones have demonstrated their potent and selective antagonistic activity on A(3) adenosine receptors. These findings are crucial for the development of therapeutic agents targeting various diseases mediated by these receptors, including inflammatory and cardiovascular diseases (Baraldi et al., 2008).

Future Directions

The future research directions would likely involve further exploration of the compound’s properties and potential applications. This could include studying its biological activity, developing methods for its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

6-[3-(2-chloroanilino)propyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O2/c1-12-11-26-15-16(23(2)19(28)24(3)17(15)27)22-18(26)25(12)10-6-9-21-14-8-5-4-7-13(14)20/h4-5,7-8,11,21H,6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHXUMMAXARPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCNC4=CC=CC=C4Cl)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-((2-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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